molecular formula C18H24N2O5 B2725646 1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea CAS No. 1795442-16-8

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Cat. No.: B2725646
CAS No.: 1795442-16-8
M. Wt: 348.399
InChI Key: KJAWYLRENBSZQD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
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Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by research findings and case studies.

Chemical Structure

The compound can be represented as follows:

C20H26N2O4\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_4

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzyl amine with furan-2-carboxaldehyde derivatives under controlled conditions to yield the urea derivative. The synthetic route may vary depending on specific substituents and desired yields.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various urea derivatives, including our compound of interest.

  • In vitro Testing : A study demonstrated that urea derivatives exhibited variable levels of activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus .
  • Growth Inhibition : Notably, certain derivatives showed promising growth inhibition against Acinetobacter baumannii, with some compounds achieving up to 94.5% inhibition .
CompoundTarget OrganismInhibition (%)
1Acinetobacter baumannii94.5
2Staphylococcus aureusModerate
3Klebsiella pneumoniaeModerate

Antitumor Activity

The antitumor potential of related urea compounds has also been explored.

  • Case Study : A related compound demonstrated significant antitumor activity with GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 μM across various cancer cell lines . This suggests that similar structural motifs in urea derivatives may confer anticancer properties.
CompoundCancer Cell LineGI50 (μM)
1EKVX (lung cancer)25.9
2OVCAR-4 (ovarian cancer)28.7
3MDA-MB-435 (breast cancer)15.1

Enzyme Inhibition

The mechanism of action for many urea derivatives includes enzyme inhibition.

  • GSK-3β Inhibition : A study highlighted that specific urea derivatives inhibited GSK-3β activity significantly, with IC50 values as low as 140 nM . This enzyme is implicated in various signaling pathways related to cancer and neurodegenerative diseases.

Molecular Docking Studies

To elucidate the binding interactions of the compound with biological targets, molecular docking studies have been conducted. These studies suggest that the presence of methoxy groups enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(22,10-14-5-4-8-25-14)12-20-17(21)19-11-13-6-7-15(23-2)16(9-13)24-3/h4-9,22H,10-12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAWYLRENBSZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.